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molecular formula C8H11N3O B1400461 1-(6-Aminopyridin-3-yl)azetidin-3-ol CAS No. 1253911-54-4

1-(6-Aminopyridin-3-yl)azetidin-3-ol

Cat. No. B1400461
M. Wt: 165.19 g/mol
InChI Key: APRJBQHMWFCVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249123B2

Procedure details

Using the same general procedure for the preparation of 119b, reduction of 120a (1.43 g, 7.32 mmol) gave a 95% yield (1.15 g) of 120b as a yellow semi-solid: 1H NMR (500 MHz, DMSO-d6) δ 7.22 (d, 1H, J=2.5 Hz), 6.69 (m, 1H), 6.35 (d, 1H, J=8.0 Hz), 5.16 (s, 1H), 4.48 (m, 1H), 3.96 (m, 2H), 3.34 (m, 2H); MS (ESI+) m/z 166.2 (M+H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[Si](OCCN1C=CC(N)=N1)(C(C)(C)C)(C)C.[N+:17]([C:20]1[N:25]=[CH:24][C:23]([N:26]2[CH2:29][CH:28]([OH:30])[CH2:27]2)=[CH:22][CH:21]=1)([O-])=O>>[NH2:17][C:20]1[N:25]=[CH:24][C:23]([N:26]2[CH2:27][CH:28]([OH:30])[CH2:29]2)=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCN1N=C(C=C1)N
Name
Quantity
1.43 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=N1)N1CC(C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=N1)N1CC(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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